(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide is a synthetic organic molecule characterized by the presence of furan and pyrazole rings These heterocyclic structures are known for their significant biological activities and are often found in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carbaldehyde and 1H-pyrazole.
Step 1 Formation of Intermediate: The furan-2-carbaldehyde undergoes a condensation reaction with 1H-pyrazole in the presence of a base such as sodium hydride to form a furan-pyrazole intermediate.
Step 2 Formation of Final Product: The intermediate is then reacted with 3-(furan-3-yl)prop-2-enoyl chloride in the presence of a base like triethylamine to yield the final product, (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the prop-2-enamide moiety.
Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the furan ring.
Major Products
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced amide derivatives.
Substitution: Halogenated furan or pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammatory and neurological diseases.
Biological Probes: It can be used as a fluorescent probe due to the presence of the furan rings, which are known for their fluorescence properties.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to the bioactivity of the furan and pyrazole rings.
Polymer Science: Incorporation into polymer backbones to enhance thermal and mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The furan and pyrazole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[2-(furan-2-yl)-2-(1H-imidazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2E)-N-[2-(furan-2-yl)-2-(1H-triazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both furan and pyrazole rings in (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide provides a unique combination of electronic and steric properties, making it distinct from similar compounds. This unique structure can lead to different biological activities and chemical reactivities, offering advantages in specific applications such as drug design and materials science.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(5-4-13-6-10-21-12-13)17-11-14(15-3-1-9-22-15)19-8-2-7-18-19/h1-10,12,14H,11H2,(H,17,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBLZUOYBVIIU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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